molecular formula C10H10N2O B1586869 (3-Phenyl-5-isoxazolyl)methanamine CAS No. 54408-35-4

(3-Phenyl-5-isoxazolyl)methanamine

Cat. No. B1586869
Key on ui cas rn: 54408-35-4
M. Wt: 174.2 g/mol
InChI Key: AQZLTCXQTOKUAA-UHFFFAOYSA-N
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Patent
US04203994

Procedure details

A 10 g. portion of the product of Example 4 was reacted with hydrochloric acid as above to obtain 1.1 g. of the desired product, m.p. 50°.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br-].[C:2]1([C:8]2[CH:12]=[C:11]([CH2:13][N+:14]34CN5CN(CN(C5)C3)C4)[O:10][N:9]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl>>[NH2:14][CH2:13][C:11]1[O:10][N:9]=[C:8]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH:12]=1 |f:0.1|

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C1(=CC=CC=C1)C1=NOC(=C1)C[N+]12CN3CN(CN(C1)C3)C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain 1.1 g

Outcomes

Product
Name
Type
product
Smiles
NCC1=CC(=NO1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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